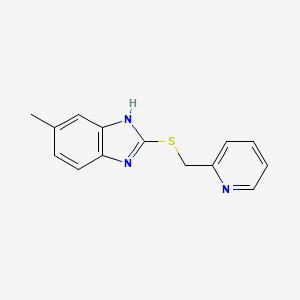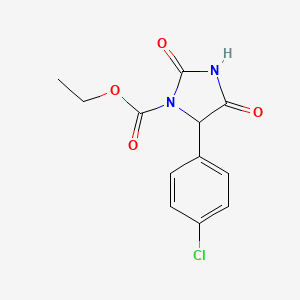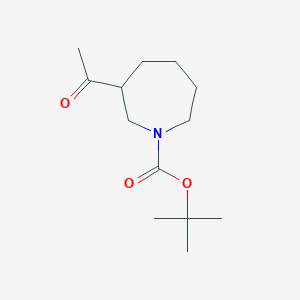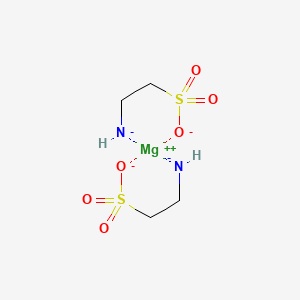
Magnesium taurinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a mineral supplement that contains approximately 8.9% elemental magnesium by mass . Magnesium taurinate is known for its potential health benefits, particularly in cardiovascular health and as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium taurinate can be synthesized by dissolving taurine in water to form a taurine aqueous solution. This solution is then added dropwise to an emulsion of basic magnesium carbonate under heating reflux conditions until the reactants become clear and transparent. The pH of the solution is maintained at 7.5-8.0. The reaction mixture is then subjected to thermal insulation reflux for 0.5-1 hour to complete the reaction. Activated carbon is added to decolorize the solution, followed by decompressing distillation to obtain white bodkin-shaped crystals. The crystals are further cooled to 3-5°C to separate out more crystals, which are then separated and dried to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced by mixing magnesia, taurine, water, and acetic acid. The mixture undergoes two successive drying steps, one in a vacuum at 100°C and another with a desiccating solvent, ensuring slow crystallization during cooling to room temperature .
Chemical Reactions Analysis
Types of Reactions
Magnesium taurinate primarily undergoes dissociation reactions in the body, where it dissociates into magnesium ions and taurine. This dissociation is crucial for its absorption and bioavailability .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as basic magnesium carbonate and taurine. The reaction conditions include heating reflux, thermal insulation reflux, and pH control .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is obtained as white bodkin-shaped crystals .
Scientific Research Applications
Magnesium taurinate has been extensively studied for its potential health benefits. It has shown promise in delaying the onset and progression of cataracts in rats by restoring the lens Ca2+/Mg2+ ratio and lens redox status . Additionally, it has prominent antihypertensive and cardioprotective activity due to its potent antioxidant properties . This compound is also used as a nutritional supplement to improve cardiovascular health .
Mechanism of Action
Magnesium taurinate exerts its effects through the dissociation of magnesium and taurine in the body. Magnesium plays a crucial role in lowering cytoplasmic free calcium levels, which directly influences heart and muscle functions . Taurine, on the other hand, exerts various cardioprotective effects . Together, they contribute to the compound’s overall health benefits.
Comparison with Similar Compounds
Magnesium taurinate is unique due to its combination of magnesium and taurine, which provides synergistic effects. Similar compounds include:
Magnesium citrate: Known for its high bioavailability and use in treating constipation.
Magnesium glycinate: Well-tolerated and causes minimal side effects, making it suitable for higher doses.
Magnesium malate: Highly bioavailable and well-tolerated.
Magnesium oxide: Commonly used but has lower bioavailability compared to other forms.
This compound stands out due to its specific benefits in cardiovascular health and its antioxidant properties .
Properties
CAS No. |
92785-94-9 |
|---|---|
Molecular Formula |
C4H10MgN2O6S2-2 |
Molecular Weight |
270.6 g/mol |
IUPAC Name |
magnesium;2-azanidylethanesulfonate |
InChI |
InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |
InChI Key |
UUZKKIIQTDKBQJ-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


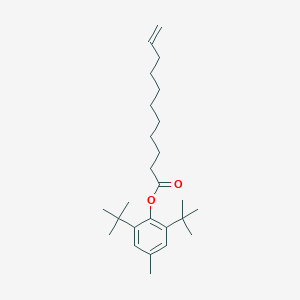
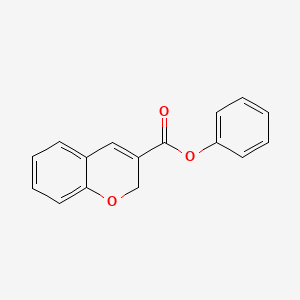
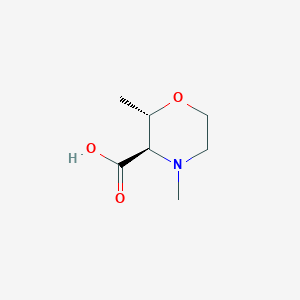
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)
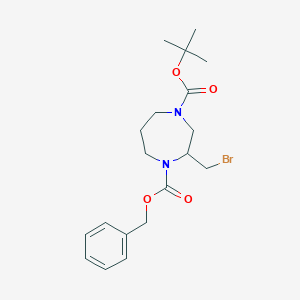
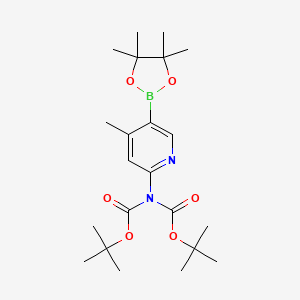
![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)
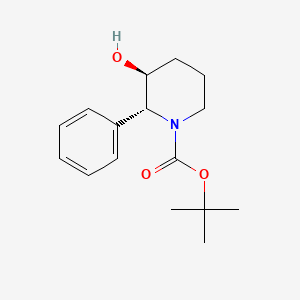
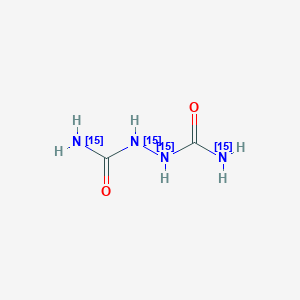
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
